2-(2-acetamidophenyl)sulfanylethyl-diethyl-methylazanium;iodide
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Overview
Description
2-(2-acetamidophenyl)sulfanylethyl-diethyl-methylazanium;iodide is a heterocyclic organic compound with the molecular formula C15H25IN2OS and a molecular weight of 408.341 g/mol . It is known for its unique structure, which includes an acetamidophenyl group, a sulfanyl group, and a diethyl-methylazanium group. This compound is primarily used in research and experimental applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-acetamidophenyl)sulfanylethyl-diethyl-methylazanium;iodide typically involves the reaction of 2-aminothiophenol with diethylmethylamine in the presence of an iodinating agent . The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to 50°C
Reaction Time: 12-24 hours
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
2-(2-acetamidophenyl)sulfanylethyl-diethyl-methylazanium;iodide undergoes several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamidophenyl group can be reduced to form amines.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Amines
Substitution: Azides or nitriles
Scientific Research Applications
2-(2-acetamidophenyl)sulfanylethyl-diethyl-methylazanium;iodide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-acetamidophenyl)sulfanylethyl-diethyl-methylazanium;iodide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The pathways involved often include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-acetamidophenyl)sulfanylethyl-diethyl-methylazanium chloride
- 2-(2-acetamidophenyl)sulfanylethyl-diethyl-methylazanium bromide
- 2-(2-acetamidophenyl)sulfanylethyl-diethyl-methylazanium fluoride
Uniqueness
2-(2-acetamidophenyl)sulfanylethyl-diethyl-methylazanium;iodide is unique due to its iodide ion, which imparts distinct chemical properties, such as higher reactivity in substitution reactions and specific biological interactions .
Properties
CAS No. |
64070-80-0 |
---|---|
Molecular Formula |
C15H25IN2OS |
Molecular Weight |
408.3 g/mol |
IUPAC Name |
2-(2-acetamidophenyl)sulfanylethyl-diethyl-methylazanium;iodide |
InChI |
InChI=1S/C15H24N2OS.HI/c1-5-17(4,6-2)11-12-19-15-10-8-7-9-14(15)16-13(3)18;/h7-10H,5-6,11-12H2,1-4H3;1H |
InChI Key |
WJCBTRXULGGMSI-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](C)(CC)CCSC1=CC=CC=C1NC(=O)C.[I-] |
Origin of Product |
United States |
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